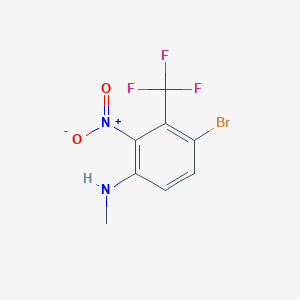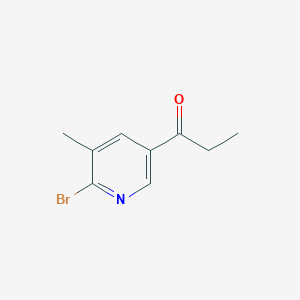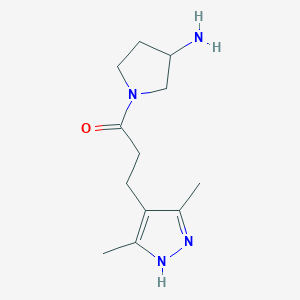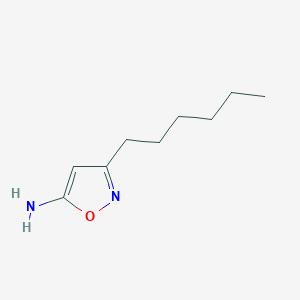
3-ヘキシル-1,2-オキサゾール-5-アミン
説明
3-Hexyl-1,2-oxazol-5-amine is a chemical compound with the molecular formula C9H16N2O and a molecular weight of 168.24 . It is also known by other names such as 3-Hexylisoxazol-5-amine and 5-Isoxazolamine, 3-hexyl- .
Molecular Structure Analysis
The molecular structure of 3-Hexyl-1,2-oxazol-5-amine consists of a five-membered heterocyclic ring with one nitrogen and one oxygen atom in its backbone . The hexyl group is attached to the third carbon of the oxazol ring .Physical And Chemical Properties Analysis
The predicted boiling point of 3-Hexyl-1,2-oxazol-5-amine is 297.3±20.0 °C, and its predicted density is 1.009±0.06 g/cm3 . Its acidity coefficient (pKa) is predicted to be 0.24±0.50 .科学的研究の応用
抗癌活性
オキサゾール誘導体は、抗癌活性を示すことが発見されています . HEAが有効な癌の種類と具体的な作用機序については、さらなる研究が必要です。
抗菌活性
オキサゾール誘導体は、様々な細菌株に対して抗菌活性を示しています . さらなる研究では、HEAの特定の細菌株に対する有効性を探ることができます。
抗ウイルス活性
オキサゾール誘導体は、抗ウイルス活性とも関連付けられています . HEAを抗ウイルス剤として使用することの可能性は、今後の研究の興味深い分野となります。
抗真菌活性
一部のオキサゾール誘導体は、抗真菌活性を示すことが実証されています . HEAがこの分野での可能性は、今後の研究で探求することができます。
抗炎症活性
オキサゾール誘導体は、抗炎症作用と関連付けられています . HEAが抗炎症作用を発揮する可能性のある具体的なメカニズムは、さらなる研究の興味深い分野となります。
抗糖尿病活性
オキサゾール誘導体は、抗糖尿病薬として可能性を示しています . さらなる研究では、HEAが糖尿病の治療に役立つ可能性を調べることができます。
将来の方向性
作用機序
Target of Action
3-Hexyl-1,2-oxazol-5-amine, also known as HEA, is a relatively new compound that has recently gained attention in the field of scientific research due to its potential properties in various fields
Mode of Action
The exact mode of action of 3-Hexyl-1,2-oxazol-5-amine is currently under investigation. . The presence of hetero atoms or groupings in these compounds often imparts preferential specificities in their biological responses .
Biochemical Pathways
. These suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
24 g/mol suggests that it may have favorable bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .
Result of Action
The molecular and cellular effects of 3-Hexyl-1,2-oxazol-5-amine’s action are currently under investigation. , it is likely that the compound may have diverse effects at the molecular and cellular levels.
Action Environment
, suggesting that it may be relatively stable under normal environmental conditions.
生化学分析
Biochemical Properties
3-Hexyl-1,2-oxazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, oxazole derivatives, including 3-Hexyl-1,2-oxazol-5-amine, have been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . These interactions often involve the binding of 3-Hexyl-1,2-oxazol-5-amine to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, 3-Hexyl-1,2-oxazol-5-amine can interact with various receptors and transporters, modulating their function and affecting cellular signaling pathways .
Cellular Effects
The effects of 3-Hexyl-1,2-oxazol-5-amine on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Hexyl-1,2-oxazol-5-amine can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis . Furthermore, it can affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism and energy production. The impact of 3-Hexyl-1,2-oxazol-5-amine on these cellular processes underscores its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, 3-Hexyl-1,2-oxazol-5-amine exerts its effects through various mechanisms. One key mechanism involves the binding of 3-Hexyl-1,2-oxazol-5-amine to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of the target molecule’s function. For instance, 3-Hexyl-1,2-oxazol-5-amine can inhibit the activity of certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, 3-Hexyl-1,2-oxazol-5-amine can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The effects of 3-Hexyl-1,2-oxazol-5-amine can vary over time in laboratory settings. Studies have shown that this compound exhibits good stability under various conditions, with minimal degradation observed over extended periods . The long-term effects of 3-Hexyl-1,2-oxazol-5-amine on cellular function can be complex. In vitro studies have demonstrated that prolonged exposure to 3-Hexyl-1,2-oxazol-5-amine can lead to changes in cellular metabolism and gene expression, which may have implications for its therapeutic use
Dosage Effects in Animal Models
The effects of 3-Hexyl-1,2-oxazol-5-amine in animal models are dose-dependent. At lower doses, 3-Hexyl-1,2-oxazol-5-amine has been shown to exert beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the appropriate dosage for therapeutic applications of 3-Hexyl-1,2-oxazol-5-amine. Threshold effects have also been observed, where a certain dose is required to achieve the desired biological activity.
Metabolic Pathways
3-Hexyl-1,2-oxazol-5-amine is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic reactions enhance the solubility of 3-Hexyl-1,2-oxazol-5-amine, facilitating its excretion from the body. Additionally, 3-Hexyl-1,2-oxazol-5-amine can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways . This can lead to changes in the levels of metabolites and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 3-Hexyl-1,2-oxazol-5-amine within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cell, 3-Hexyl-1,2-oxazol-5-amine can bind to intracellular proteins, which can influence its localization and accumulation within specific cellular compartments . These interactions play a crucial role in determining the bioavailability and efficacy of 3-Hexyl-1,2-oxazol-5-amine.
Subcellular Localization
The subcellular localization of 3-Hexyl-1,2-oxazol-5-amine is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments through the presence of targeting signals or post-translational modifications . For example, 3-Hexyl-1,2-oxazol-5-amine can be directed to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, the localization of 3-Hexyl-1,2-oxazol-5-amine within the nucleus can affect gene expression by interacting with nuclear proteins and transcription factors .
特性
IUPAC Name |
3-hexyl-1,2-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-2-3-4-5-6-8-7-9(10)12-11-8/h7H,2-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQMIPHJIRGIJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=NOC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(6-amino-9H-purin-9-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1381302.png)







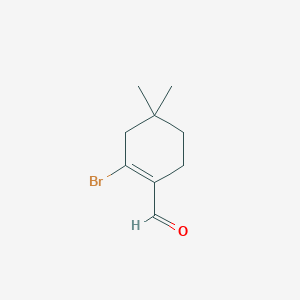
![(6aS,9aR)-tert-butyl 2-(methylsulfonyl)-6a,7,9,9a-tetrahydropyrrolo[3',4':5,6]thiopyrano[4,3-d]pyrimidine-8(5H)-carboxylate 6,6-dioxide](/img/structure/B1381315.png)
